Thiourea, N-(2-pyridinylmethyl)-
Description
Thiourea, N-(2-pyridinylmethyl)- (IUPAC name: pyridin-2-ylthiourea; molecular formula: C₆H₇N₃S; molecular weight: 153.20 g/mol) is a substituted thiourea derivative characterized by a pyridine ring attached to the thiourea moiety via a methyl group . Its structure confers unique electronic and steric properties, enhancing its coordination ability with metal ions and biological activity compared to unsubstituted thiourea . This compound is pivotal in medicinal chemistry, particularly as a urease inhibitor and antimicrobial agent, owing to the pyridine ring's electron-withdrawing effects and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
pyridin-2-ylmethylthiourea |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |
InChI Key |
GRIYSTINVSEMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Features and Substituent Effects
Substituents on thiourea derivatives significantly influence their physicochemical and biological properties. Key structural analogs include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Thiourea, N-(2-pyridinylmethyl)- | 2-Pyridinylmethyl | 153.20 | Pyridine ring enhances coordination ability |
| N-(5-Iodo-2-pyridinyl)thiourea | 5-Iodo-2-pyridinyl | 279.10 | Iodine substitution increases steric bulk |
| N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea | 2-Chlorobenzoyl, 3-pyridyl | ~301.78 | Chlorobenzoyl group enhances lipophilicity |
| N-p-Methylbenzoyl-N'-substituted thiourea | 4-Methylbenzoyl, aryl groups | ~250–300 | Benzoyl group improves antifungal activity |
| Alkyl chain-linked thioureas (e.g., 3c) | Bromophenyl, octanamide | ~300–350 | Alkyl chains modulate hydrophobicity |
Key Observations :
- Pyridine Position : The 2-pyridinyl group in Thiourea, N-(2-pyridinylmethyl)- facilitates stronger hydrogen bonding compared to 3-pyridyl derivatives (e.g., N-(3-pyridyl)thiourea) .
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 5-iodo, 2-chlorobenzoyl) enhance electrophilicity, improving enzyme inhibition .
- Lipophilicity : Benzoyl and alkyl chain substituents increase membrane permeability, critical for antimicrobial activity .
Urease Inhibition
Thiourea derivatives are potent urease inhibitors, with activity dependent on substituents:
Insights :
- Pyridinylmethyl-substituted thioureas (e.g., compound 3n) exhibit IC₅₀ values <10 µM, surpassing hydroxyurea (100 µM) and alkyl-linked analogs (10–18 mM) .
- Molecular docking studies suggest the pyridine ring competitively binds to urease active sites, disrupting substrate access .
Antimicrobial Activity
- Thiourea, N-(2-pyridinylmethyl)-: Limited direct data, but pyridine-containing analogs (e.g., N-(3-pyridyl)thiourea) show moderate activity against S. aureus and E. coli .
- N-p-Methylbenzoyl derivatives: Exhibit superior antifungal activity (MIC ~5 µg/mL) compared to non-aromatic thioureas .
- Ciprofloxacin-thiourea hybrids : Compound 3g in has twofold higher activity against S. epidermidis than ciprofloxacin .
Physicochemical Properties
- Solubility : Pyridinylmethyl substitution increases water solubility compared to alkyl-linked thioureas .
- Thermal Stability : Aryl-thioureas (e.g., N-(2-chlorobenzoyl) derivatives) decompose above 200°C, while alkyl analogs are less stable .
- Coordination Chemistry : Pyridine-containing thioureas form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis .
Preparation Methods
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Source resolved intramolecular hydrogen bonding (N-H···S/N) in bis(2-pyridyl)thioureas, with bond distances of 2.635–3.021 Å. Such interactions stabilize the planar thiourea moiety and influence coordination behavior.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Isothiocyanate Route | High yields, minimal by-products | Requires chromatography | 50–87 |
| Thiophosgene Route | Scalable for bis-thioureas | Side reactions (cyclization) | 17–66 |
Q & A
Q. What are the common synthetic routes for preparing N-(2-pyridinylmethyl)thiourea derivatives, and how can reaction conditions be optimized?
Methodological Answer: N-(2-pyridinylmethyl)thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-(aminomethyl)pyridine with thiourea or substituted isothiocyanates under reflux in polar solvents like ethanol or acetonitrile . Optimization includes:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Solvent selection (e.g., ethanol for solubility, acetonitrile for faster kinetics).
- Catalysts (e.g., triethylamine to deprotonate intermediates).
- Purification via column chromatography or recrystallization to isolate high-purity products.
Q. Table 1: Example Synthetic Protocols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine | Phenyl isothiocyanate | EtOH, 70°C, 6h | 85 | |
| 2-(Aminomethyl)pyridine | Benzoyl isothiocyanate | CH₃CN, RT, 24h | 78 |
Q. Which spectroscopic and analytical techniques are critical for characterizing N-(2-pyridinylmethyl)thiourea compounds?
Methodological Answer: Key techniques include:
- FT-IR : Confirms thiourea C=S stretch (1200–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Pyridyl protons appear as distinct multiplets (δ 7.0–8.5 ppm), while thiourea NH signals are broad (δ 9–11 ppm) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N-H···S interactions) .
- Elemental analysis : Validates purity (C, H, N, S % within ±0.3% of theoretical values) .
Note: Cross-validate results using multiple techniques. For example, discrepancies between calculated and observed elemental analysis may indicate solvent retention .
Q. What preliminary biological assays are suitable for screening N-(2-pyridinylmethyl)thiourea derivatives?
Methodological Answer: Initial bioactivity screening often includes:
- Enzyme inhibition assays : Measure IC₅₀ against targets like HIV-1 reverse transcriptase (e.g., competitive binding studies with [³H]-dNTPs) .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Design Tip: Use positive controls (e.g., nevirapine for HIV-1 RT) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can kinetic studies elucidate substitution mechanisms in palladium(II) complexes with N-(2-pyridinylmethyl)thiourea ligands?
Methodological Answer: Substitution kinetics are studied via:
- Stopped-flow spectrophotometry : Monitor ligand exchange rates (e.g., with bio-relevant nucleophiles like thiourea) in real-time .
- DFT calculations : Model transition states and activation energies (e.g., B3LYP/6-31G* level) to explain experimental rate constants .
- Linear free-energy relationships (LFER) : Correlate substituent effects (Hammett σ) with reaction rates .
Example Finding: Electron-withdrawing groups on the thiourea scaffold increase substitution rates due to enhanced electrophilicity at the Pd center .
Q. What computational strategies are effective for predicting the electronic properties of N-(2-pyridinylmethyl)thiourea derivatives?
Methodological Answer:
- DFT : Optimize geometries (B3LYP functional) and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) from crystallographic data .
- Molecular docking : Simulate binding poses with protein targets (e.g., HIV-1 RT) using AutoDock Vina .
Case Study: DFT studies of N-(2-furoyl)-N′-(2-pyridyl)thiourea revealed strong intramolecular hydrogen bonding, stabilizing the thione tautomer .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
- Single-crystal XRD : Determines absolute conformation (e.g., cis vs. trans thiourea orientation) .
- Torsion angle analysis : Identifies deviations from idealized geometries (e.g., pyridyl vs. phenyl ring dihedrals) .
- Polymorph screening : Vapor diffusion or slow evaporation can reveal multiple crystal forms for comparison .
Example: XRD of N-(2-pyridinylmethyl)-N′-benzoylthiourea confirmed a planar thiourea core, contradicting DFT-predicted nonplanarity due to crystal packing forces .
Q. What strategies address discrepancies between theoretical predictions and experimental data in thiourea studies?
Methodological Answer:
- Multimethod validation : Combine DFT, XRD, and spectroscopy to cross-verify results .
- Solvent effect modeling : Include implicit solvation (e.g., PCM) in calculations to better match experimental conditions .
- Error analysis : Quantify uncertainties in crystallographic R factors or computational basis sets .
Case Study: Discrepancies in calculated vs. observed NMR shifts for N-(2-pyridinylmethyl)thiourea were resolved by incorporating dynamic averaging over tautomers .
Q. How to design experiments integrating theoretical frameworks for studying thiourea-protein interactions?
Methodological Answer:
- Structure-based design : Use protein crystal structures (e.g., HIV-1 RT PDB: 1RTD) to guide ligand modifications .
- QSAR modeling : Relate thiourea substituent parameters (logP, molar refractivity) to bioactivity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications .
Example: N-[2-(1-piperidinylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea was designed via FEP to enhance hydrophobic contacts with HIV-1 RT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
